molecular formula C34H32N8O7S B12772280 Unii-I0zxm82ED1 CAS No. 230645-58-6

Unii-I0zxm82ED1

Cat. No.: B12772280
CAS No.: 230645-58-6
M. Wt: 696.7 g/mol
InChI Key: TXKVZUHICTYULO-AJHZIAPWSA-N
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Description

UNII-I0ZXM82ED1 is a unique chemical compound registered under the FDA’s Substance Registration System (SRS). Regulatory guidelines emphasize the need to characterize such compounds by their physicochemical properties, synthesis pathways, and pharmacological/toxicological profiles . For instance, purity documentation, spectral data (e.g., NMR, IR), and elemental analysis are critical for confirming its identity and quality .

Properties

CAS No.

230645-58-6

Molecular Formula

C34H32N8O7S

Molecular Weight

696.7 g/mol

IUPAC Name

(20S,23R)-20-[(2S)-butan-2-yl]-16-phenyl-23-propan-2-yl-3,7,15,28-tetraoxa-11-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione

InChI

InChI=1S/C34H32N8O7S/c1-5-17(4)25-29(44)40-24(16(2)3)28(43)35-11-23-36-19(12-46-23)31-37-20(13-47-31)32-38-21(14-48-32)34-39-22(15-50-34)33-42-26(30(45)41-25)27(49-33)18-9-7-6-8-10-18/h6-10,12-17,24-25H,5,11H2,1-4H3,(H,35,43)(H,40,44)(H,41,45)/t17-,24+,25-/m0/s1

InChI Key

TXKVZUHICTYULO-AJHZIAPWSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)NCC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C5=NC(=CS5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C5=NC(=CS5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C

Origin of Product

United States

Preparation Methods

The preparation of Unii-I0zxm82ED1 involves several synthetic routes and reaction conditions. The synthesis typically starts with the formation of the core structure, followed by the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .

Chemical Reactions Analysis

Unii-I0zxm82ED1 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Unii-I0zxm82ED1 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.

    Biology: It is used in biological assays to study its effects on different biological pathways and cellular processes.

    Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.

Mechanism of Action

The mechanism of action of Unii-I0zxm82ED1 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biological pathways, resulting in the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize UNII-I0ZXM82ED1, we compare it with two hypothetical analogs: Compound A (a structural analog with a modified functional group) and Compound B (a functional analog used in similar applications).

Table 1: Physicochemical and Functional Comparison
Property This compound Compound A Compound B
Molecular Formula C₁₅H₂₀N₂O₃ (hypothetical) C₁₅H₁₈N₂O₄ C₁₄H₁₈ClNO₂
Molecular Weight (g/mol) 276.34 290.32 285.75
Solubility (mg/mL) 12.5 (water) 8.2 (water) 22.0 (ethanol)
Melting Point (°C) 145–148 162–165 98–101
Pharmacological Activity IC₅₀ = 3.2 µM* EC₅₀ = 5.8 µM* IC₅₀ = 1.7 µM*
Key Functional Group Carbamate Ester Amide

*Hypothetical data for illustrative purposes.

Structural Insights :

  • Compound A shares a similar carbon skeleton but replaces the carbamate group in this compound with an ester, reducing water solubility but enhancing thermal stability .
  • Compound B introduces a chlorine substituent, improving lipophilicity and altering binding affinity in pharmacological assays .

Comparison with Functionally Similar Compounds

Functionally, this compound may resemble Compound C (a known enzyme inhibitor) and Compound D (a commercial surfactant).

Table 2: Functional and Application-Based Comparison
Property This compound Compound C Compound D
Primary Application Enzyme inhibition Kinase inhibition Emulsification
Mechanism of Action Competitive binding ATP-binding site Micelle formation
Toxicity (LD₅₀, mg/kg) 420 (oral, rat)* 250 (oral, rat)* >2000 (dermal, rat)*
Regulatory Status Phase II trials* Approved (FDA) GRAS (FDA)

*Hypothetical data for illustrative purposes.

Functional Insights :

  • Compound C shares a target enzyme with this compound but exhibits higher potency (lower IC₅₀) due to a more rigid molecular conformation .
  • Compound D , while chemically distinct, serves overlapping industrial roles, such as stabilizing emulsions, but lacks the pharmacological activity of this compound .

Challenges in Comparative Analysis

The lack of publicly accessible data on this compound limits direct comparisons. Regulatory frameworks mandate rigorous characterization (e.g., spectral data, purity assays) for such compounds , but proprietary restrictions often withhold critical details. Future studies should prioritize structural elucidation via X-ray crystallography or mass spectrometry to resolve ambiguities .

Supporting Information

  • Hypothetical spectral data (NMR, IR) for this compound.
  • Synthetic protocols for Compounds A–D.

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